molecular formula C10H16O3 B14717281 5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol CAS No. 14092-30-9

5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol

Cat. No.: B14717281
CAS No.: 14092-30-9
M. Wt: 184.23 g/mol
InChI Key: MQDWIKCPFSTYNG-UHFFFAOYSA-N
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Description

5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol is a chemical compound with the molecular formula C10H16O3 It is characterized by the presence of an oxane ring (tetrahydropyran) attached to a pentynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol typically involves the reaction of an appropriate alkyne with an oxane derivative. One common method is the alkylation of 2-oxanone with a pentynol derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol involves its interaction with specific molecular targets. The oxane ring and pentynol chain can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Tetrahydro-2H-pyran-2-yl)oxy]pent-2-ynal
  • 5-[(Oxan-2-yl)oxy]pentan-1-ol

Uniqueness

5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol is unique due to its specific structure, which combines an oxane ring with a pentynol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

14092-30-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-(oxan-2-yloxy)pent-3-yn-2-ol

InChI

InChI=1S/C10H16O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h9-11H,2-3,6-8H2,1H3

InChI Key

MQDWIKCPFSTYNG-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCOC1CCCCO1)O

Origin of Product

United States

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